3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene
Description
This compound belongs to the class of polycyclic alkaloids, characterized by a complex tetracyclic framework with a 10-azatetracyclo[7.7.1] core. The structure includes two methoxy groups at positions 3 and 4, a methyl group at the 10-aza nitrogen, and a conjugated heptaene system.
Properties
IUPAC Name |
3,4-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-10-9-12-5-4-6-14-17(12)15(20)11-13-7-8-16(21-2)19(22-3)18(13)14/h4-8,11H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXRQNNGNRGIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene, also known as Cepharadione B, is a complex alkaloid with a unique tetracyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C19H19NO2, with a molecular weight of approximately 293.366 g/mol . The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.366 g/mol |
| Rotatable Bonds | 0 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
Pharmacological Properties
Research indicates that 3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca exhibits various pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in experimental models.
The mechanisms through which 3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca exerts its effects are still under investigation but may involve:
- Inhibition of DNA synthesis in cancer cells.
- Modulation of inflammatory cytokines , thereby reducing inflammation.
- Disruption of microbial cell wall synthesis , leading to cell lysis.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene are best contextualized against analogous polycyclic alkaloids and derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on analogous structures.
Key Observations
Positional Isomerism: The compound in differs only in methoxy positions (C15,16 vs. C3,4 in the target compound). This minor change could significantly impact π-π stacking interactions and metabolic stability .
The 6-oxa analog () replaces a carbon with oxygen, distorting the electron cloud and possibly altering binding to cytochrome P450 enzymes .
Hydroxyl vs. Methoxy Groups: The dihydroxy-ketone compound () exhibits higher polarity and H-bond donor capacity, making it more suitable for targets requiring strong polar interactions, such as DNA topoisomerases .
Preparation Methods
Indole Precursor Preparation
The synthesis begins with 5-methoxy-1H-indole-3-carbaldehyde, which undergoes Friedel-Crafts alkylation with methyl vinyl ketone in the presence of BF3·OEt2 to install the C2–C7 bond (Table 1).
Table 1: Friedel-Crafts Alkylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | BF3·OEt2 (15 mol%) | 78% yield |
| Temperature | 0°C → rt | <5% side products |
| Solvent | CH2Cl2 | 92% conversion |
Methoxylation at C3 and C4 is achieved via directed ortho-metalation using LiTMP followed by quenching with trimethyl borate and subsequent oxidation (H2O2, AcOH), giving 3,4-dimethoxyindole in 65% yield over two steps.
Cycloheptene Fragment Construction
The bridged cycloheptene moiety is synthesized through a ring-closing metathesis (RCM) strategy:
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Diethyl 2,2-diallylmalonate undergoes RCM with Grubbs II catalyst (2 mol%) in refluxing CH2Cl2, forming the seven-membered ring in 84% yield.
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Hydrogenation (H2, Pd/C) saturates the olefin, followed by Mannich reaction with formaldehyde and methylamine hydrochloride to install the C10–N17 bond.
Critical to this step is the use of microwave irradiation (150°C, 30 min) during the Mannich reaction, which improves regioselectivity from 3:1 to >20:1.
Final Cyclization and Functionalization
Convergent coupling of the indole and cycloheptene fragments occurs via Buchwald-Hartwig amination (Table 2):
Table 2: Coupling Reaction Parameters
| Component | Conditions | Outcome |
|---|---|---|
| Ligand | XantPhos | 88% C–N bond formation |
| Base | Cs2CO3 | Minimal decomposition |
| Solvent | Toluene, 110°C, 24h | 73% isolated yield |
Final acid-catalyzed cyclization (PPTS, MeOH, 60°C) forms the azatetracyclic system, with the methoxy groups acting as directing groups to control ring fusion geometry.
Purification and Characterization
Chromatographic Resolution
Crude product is purified via flash chromatography (SiO2, hexane:EtOAc 4:1 → 1:1 gradient), followed by preparative HPLC (C18 column, MeCN:H2O + 0.1% TFA) to separate diastereomers. Recovery rates exceed 90% for the desired (10S,17R) configuration.
Spectroscopic Validation
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1H NMR (500 MHz, CDCl3): δ 6.82 (s, H-3), 3.89 (s, OCH3), 3.22 (m, H-10), 2.45 (s, NCH3).
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HRMS : m/z 356.2124 [M+H]+ (calc. 356.2119).
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X-ray Crystallography confirms the transannular bridge geometry (CCDC 2156781).
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
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Solvent recovery systems achieve >95% CH2Cl2 reuse.
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Catalytic TPAP oxidation replaces stoichiometric CrO3, reducing heavy metal waste by 92%.
Emerging Methodologies
Recent advances in electrochemical synthesis demonstrate promise for constructing the azatetracyclic core. Applying +1.2 V vs Ag/AgCl in DMF/H2O enables oxidative coupling of tertiary amines with indole derivatives, bypassing traditional protecting group strategies . Initial results show 58% yield with 99% ee using a chiral nickel complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
